2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c22-17-10-8-15(9-11-17)16-5-3-4-12-24(13-16)20(25)14-27-21-23-18-6-1-2-7-19(18)26-21/h1-2,6-11,16H,3-5,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPRIBMZAZWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone typically involves multiple steps:
Formation of Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Thioether Formation: The benzo[d]oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Azepane Ring Introduction: The azepane ring is synthesized separately, often starting from a suitable amine and undergoing cyclization.
Final Coupling: The azepane derivative is coupled with the benzo[d]oxazole-thioether intermediate using a carbonylation reaction to form the ethanone bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial volumes.
Chemical Reactions Analysis
Key Reaction Steps
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Formation of Benzo[d]oxazol-2-ylthio Intermediate
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Introduction of Azepan-1-yl Group
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Substitution of 4-Fluorophenyl Group
Table 1: Spectroscopic and Mass Data
Mechanistic Insights
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Thioether Formation
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Azepan Ring Closure
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Azepan-1-amine undergoes intramolecular cyclization via nucleophilic attack on the carbonyl carbon of the thioester intermediate.
-
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4-Fluorophenyl Substitution
Reaction Conditions and Reagents
| Step | Reagents | Solvent | Temperature | Duration |
|---|---|---|---|---|
| Thioether formation | Pyridine, chloroacetyl chloride | DCM | Reflux | 1–2 h |
| Azepan coupling | EDCI, HOBt, DMAP | DMF | RT | 4–6 h |
Challenges and Considerations
-
Regioselectivity : Control over the site of substitution on the azepan ring requires careful optimization of reaction conditions.
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Stability : The benzo[d]oxazole ring may undergo hydrolysis under acidic/basic conditions, necessitating mild reaction environments .
Research Findings
Scientific Research Applications
Structure and Synthesis
The compound features a benzo[d]oxazole moiety linked to an azepane ring through a thioether and ethanone bridge. The synthesis typically involves several key steps:
- Formation of Benzo[d]oxazole : Cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
- Thioether Formation : Reaction of the benzo[d]oxazole derivative with a thiol compound.
- Synthesis of Azepane Ring : Cyclization from a suitable amine.
- Final Coupling : Carbonylation reaction to link the azepane derivative with the benzo[d]oxazole-thioether intermediate.
Biological Activities
The compound has demonstrated a range of biological activities, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Recent studies have shown that 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone exhibits significant antimicrobial properties against various pathogens. For instance, in vitro tests revealed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as follows:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential use in developing new antimicrobial agents .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects. In vitro studies using neuronal cell lines exposed to oxidative stress indicated that treatment with this compound reduced cell death by approximately 40% compared to untreated controls. Additionally, it increased levels of antioxidant enzymes, suggesting a protective mechanism against oxidative damage .
Case Study 1: Antitubercular Activity
A study conducted by Venugopal et al. focused on synthesizing derivatives of this compound and evaluating their antitubercular activity. The results indicated that specific derivatives exhibited potent activity against Mycobacterium tuberculosis, highlighting the compound's potential as an antitubercular agent .
Case Study 2: Docking Studies
In another research effort, docking studies were performed to understand the interaction of this compound with specific molecular targets. The results suggested that the benzo[d]oxazole moiety interacts effectively with aromatic residues in proteins, while the azepane ring enhances binding affinity through hydrophobic interactions .
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can interact with aromatic residues in proteins, while the azepane ring may enhance binding affinity through hydrophobic interactions. The thioether linkage provides flexibility, allowing the compound to adopt conformations that optimize binding to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The target compound’s analogs vary in heterocyclic cores, substituents, and bioactivity profiles. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Impact of Substituents on Bioactivity
- Electron-Donating Groups: In the target compound series (6a–6j), derivatives with dimethylamino, hydroxy, or methoxy substituents (e.g., 6b, 6h) showed enhanced antitubercular activity due to improved interactions with Mycobacterium tuberculosis enoyl reductase .
- Electron-Withdrawing Groups : Analogs like compound 7 (3-nitrophenyl) in demonstrated anti-Alzheimer’s activity, suggesting substituent polarity influences target selectivity .
- Fluorine Effects : The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability, critical for pharmacokinetics .
Physical Properties and Reactivity
- Melting Points : Thiadiazole derivatives () exhibit higher melting points (217–271°C) compared to oxadiazole analogs (186–251°C), likely due to stronger intermolecular interactions in the crystalline lattice .
- Synthetic Utility: The thioether group in compounds like 2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone serves as a precursor for Michael and Knoevenagel reactions, highlighting its versatility in organic synthesis .
Biological Activity
2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and antimicrobial properties. This article explores the compound's synthesis, mechanisms of action, and various biological activities as reported in recent studies.
Chemical Structure and Synthesis
The compound features a benzo[d]oxazole moiety linked to an azepane ring via a thioether and ethanone bridge. Its synthesis typically involves several steps:
- Formation of Benzo[d]oxazole Moiety : Cyclization of 2-aminophenol with a carboxylic acid derivative.
- Thioether Formation : Reaction with a thiol compound to introduce the thioether linkage.
- Azepane Ring Introduction : Synthesized from a suitable amine through cyclization.
- Final Coupling : Coupling of the azepane derivative with the benzo[d]oxazole-thioether intermediate using carbonylation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzo[d]oxazole moiety enhances binding affinity through interactions with aromatic residues in proteins, while the azepane ring contributes to hydrophobic interactions. The flexibility provided by the thioether linkage allows the compound to adopt conformations that optimize binding to its target sites.
Neuroprotective Effects
Recent studies have indicated that compounds related to this compound exhibit neuroprotective effects against β-amyloid-induced toxicity in PC12 cells. For instance, derivatives have shown significant inhibition of NF-κB activation and expression of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which is crucial in Alzheimer's disease pathology .
| Compound | Effect on NF-κB | Effect on BACE1 | Toxicity |
|---|---|---|---|
| 5c | Significant inhibition (p < 0.01) | Inhibited expression (p < 0.05) | Lower toxicity than donepezil |
Antimicrobial Activity
The antimicrobial potential has been evaluated against various bacterial strains. While the overall antibacterial activity was found to be limited, certain derivatives demonstrated selective action against Gram-positive bacteria such as Bacillus subtilis and exhibited antifungal properties against Candida albicans.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5a | Bacillus subtilis | 50 |
| 5b | Candida albicans | 30 |
Antitubercular Activity
A series of derivatives based on this compound have been synthesized and tested for antitubercular activity. These studies revealed promising results, indicating that certain compounds could serve as lead structures for further development .
Case Studies
- Neuroprotective Study : A study investigated the effects of a derivative on β-amyloid-induced apoptosis in PC12 cells, revealing that it reduced hyperphosphorylation of tau protein and expression levels of pro-apoptotic factors like Bax.
- Antimicrobial Screening : In another study, a set of derivatives was screened for their antimicrobial properties, showing selective activity against specific strains while demonstrating lower toxicity towards normal cells compared to cancer cells, suggesting potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthetic routes of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone?
- Methodological Answer : Begin with literature-based retro-synthetic analysis, focusing on coupling reactions involving benzo[d]oxazole-2-thiol and 3-(4-fluorophenyl)azepane intermediates. Use anhydrous solvents (e.g., THF or ethanol) and catalysts like piperidine under reflux conditions to promote nucleophilic substitution or thiourea formation . Monitor reaction progress via TLC or HPLC, and optimize parameters (temperature, stoichiometry) using factorial design experiments to maximize yield and purity.
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, 2D-COSY) to confirm azepane and benzoxazole connectivity.
- X-ray crystallography (if crystalline) to resolve stereochemistry and intermolecular interactions, as demonstrated in benzothiazine derivatives .
- High-resolution mass spectrometry (HRMS) for molecular formula verification.
Q. What theoretical frameworks guide the prediction of its reactivity or bioactivity?
- Methodological Answer : Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. Use molecular docking to hypothesize interactions with biological targets (e.g., enzymes or receptors), leveraging software like AutoDock Vina . Validate predictions with experimental data from SAR studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s bioactivity?
- Methodological Answer : Design analogs with modifications to the azepane fluorophenyl group or benzoxazole-thioether moiety. Synthesize derivatives via regioselective functionalization (e.g., halogenation or alkylation) and evaluate bioactivity using in vitro assays (e.g., enzyme inhibition or receptor binding). Compare IC₅₀ values and correlate with steric/electronic descriptors (e.g., Hammett constants) .
Q. What experimental strategies address contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., cell line, assay protocol). Use orthogonal validation methods (e.g., SPR for binding affinity vs. functional assays for efficacy). Cross-reference with crystallographic data to identify conformational influences on activity .
Q. How can environmental fate studies be designed for this compound?
- Methodological Answer : Follow ISO 14507 guidelines for soil/water partitioning studies. Use LC-MS/MS to quantify degradation products under simulated environmental conditions (UV light, pH variations). Apply QSAR models to predict persistence and bioaccumulation potential .
Data Contradiction Analysis
Q. How to resolve discrepancies in synthetic yields reported across studies?
- Methodological Answer : Conduct sensitivity analysis of reaction parameters (e.g., catalyst purity, solvent dryness). Compare purification methods (column chromatography vs. recrystallization) and characterize byproducts via GC-MS. Reproduce low-yield protocols to identify critical control points .
Q. What explains variability in biological assay results for related benzoxazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
